Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate
Description
The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen atoms, is a critical structural feature that may influence hydrogen-bonding interactions and biological activity . This compound’s stereochemistry, solubility, and reactivity are likely modulated by the electron-withdrawing dioxooxazolidinyl group and the bulky tert-butyl carbamate protecting group.
Properties
IUPAC Name |
tert-butyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-14(20)17-12(11-7-5-4-6-8-11)9-18-13(19)10-22-15(18)21/h4-8,12H,9-10H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPGNGKZZCTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate has been investigated for its therapeutic properties, particularly as an intermediate in the synthesis of bioactive compounds. Its structural features contribute to its efficacy in targeting specific biological pathways.
Anticancer Activity
Research indicates that derivatives of oxazolidinone compounds exhibit anticancer properties. The incorporation of the tert-butyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that oxazolidinone derivatives showed promising activity against various cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in cancer cell proliferation .
Drug Development
The compound's unique structure makes it a valuable candidate in drug formulation. Its stability and reactivity can be fine-tuned to optimize pharmacokinetic properties.
Synthesis of Bioactive Compounds
This compound serves as a precursor for synthesizing more complex molecules with enhanced biological activity.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidation of phenolic precursors | Acidic medium, reflux | 85 | |
| Condensation with amines | Room temperature | 90 | |
| Cyclization reactions | Catalytic conditions | 75 |
Pharmacological Studies
Pharmacological investigations have highlighted the compound's potential in treating various conditions beyond cancer, including bacterial infections and neurological disorders.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain strains of bacteria.
Case Study:
A research article documented the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Moieties
Oxadiazole Derivatives (): Compounds such as tert-butyl (S)-(2-(5-(4-hydroxy-3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-phenylethyl)carbamate (4e) and its analogues replace the oxazolidinone ring with a 1,3,4-oxadiazole moiety. These derivatives exhibit carbonic anhydrase II (CA II) inhibitory activity, suggesting that heterocyclic substituents significantly influence target engagement . The oxadiazole ring’s planar structure and reduced hydrogen-bonding capacity compared to oxazolidinone may alter binding affinities. For instance, nitro-substituted derivatives (e.g., 4g) likely enhance electron-deficient interactions, whereas methoxy/hydroxy groups (e.g., 4e, 4f) could improve solubility via polar interactions.
Complex Heterocyclic Carbamates ():
Compounds like tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (63) and the pyrazolo-chromen derivative in demonstrate that increased structural complexity (e.g., fused rings, cyclopropane) correlates with higher molecular weights and distinct physicochemical profiles. For example, the patent compound in has a melting point of 163–166°C and a molecular weight of 615.7 g/mol, suggesting that bulky substituents may reduce solubility but enhance thermal stability .
Enantioselective Syntheses and Stereochemical Considerations
Enantiomerically enriched tert-butyl carbamates, such as tert-butyl ((R)-3-cyclohexyl-1-oxo-1-(((S)-1-phenylethyl)amino)propan-2-yl)carbamate (256), highlight the importance of stereochemistry in synthetic design. These compounds achieve enantiomeric ratios up to 65:1 via nitroalkane amination or bromo-intermediate reactions . The target compound’s lack of reported stereochemical data suggests opportunities for future studies on its chiral resolution or asymmetric synthesis.
Research Findings and Trends
- Bioactivity Correlations: Oxadiazole derivatives () show CA II inhibition, suggesting that the target compound’s oxazolidinone group could be optimized for similar enzymatic targets .
- Synthetic Flexibility: The tert-butyl carbamate group’s compatibility with diverse reactions (e.g., cross-couplings, deprotections) underscores its utility in modular synthesis .
Biological Activity
Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.30 g/mol
- CAS Number : Not widely reported but can be referenced through similar compounds.
The compound features a tert-butyl group, which is known for enhancing lipophilicity and potentially improving bioavailability. The oxazolidinone ring contributes to its stability and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many carbamate derivatives act as enzyme inhibitors, particularly in metabolic pathways involving acetylcholinesterase and other hydrolases.
- Antioxidant Activity : Some studies suggest that oxazolidinone derivatives may exhibit antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Certain compounds within this class have shown promise in modulating inflammatory pathways, potentially benefiting conditions like arthritis.
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of related compounds:
- In vitro studies demonstrated that oxazolidinone derivatives possess significant antibacterial effects against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Research has also indicated potential anticancer properties:
- A study on similar oxazolidinone compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
Emerging data suggest neuroprotective roles:
- Compounds with structural similarities have been evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress .
Case Studies
-
Study on Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of several carbamate derivatives, including tert-butyl variants. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain .
- Cytotoxicity Assay :
- Neuroprotection Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
